N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylthiophene-3-carboxamide is a complex organic compound that features both oxazole and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.
Formation of the Thiophene Ring: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to oxazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions include sulfoxides, sulfones, oxazoline derivatives, and various substituted oxazole and thiophene compounds .
Scientific Research Applications
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylthiophene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole moiety.
Uniqueness
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylthiophene-3-carboxamide is unique due to its combination of oxazole and thiophene rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-8(14-10(3)17-19-11(14)4)6-16-15(18)13-7-20-12(5)9(13)2/h7-8H,6H2,1-5H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISXTQXGUOZBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NCC(C)C2=C(ON=C2C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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